molecular formula C25H24F2N6O5 B12428157 Fidexaban-d3

Fidexaban-d3

Cat. No.: B12428157
M. Wt: 529.5 g/mol
InChI Key: NPNSVNGQJGRSNR-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fidexaban-d3 is a deuterated analog of Fidexaban (CAS 183305-24-0), a selective Factor Xa inhibitor used in anticoagulation research. Deuterated compounds like this compound replace specific hydrogen atoms with deuterium, a stable isotope, to enhance metabolic stability and serve as internal standards in analytical assays (e.g., LC-MS/MS) for precise quantification . This compound (TRC-F335502) is supplied in 10 mg quantities, indicating its specialized role in pharmacokinetic and pharmacodynamic studies .

Properties

Molecular Formula

C25H24F2N6O5

Molecular Weight

529.5 g/mol

IUPAC Name

2-[[2-(5-carbamimidoyl-2-hydroxyphenoxy)-3,5-difluoro-6-[3-[1-(trideuteriomethyl)-4,5-dihydroimidazol-2-yl]phenoxy]pyridin-4-yl]-methylamino]acetic acid

InChI

InChI=1S/C25H24F2N6O5/c1-32-9-8-30-23(32)14-4-3-5-15(10-14)37-24-19(26)21(33(2)12-18(35)36)20(27)25(31-24)38-17-11-13(22(28)29)6-7-16(17)34/h3-7,10-11,34H,8-9,12H2,1-2H3,(H3,28,29)(H,35,36)/i1D3

InChI Key

NPNSVNGQJGRSNR-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1CCN=C1C2=CC(=CC=C2)OC3=NC(=C(C(=C3F)N(C)CC(=O)O)F)OC4=C(C=CC(=C4)C(=N)N)O

Canonical SMILES

CN1CCN=C1C2=CC(=CC=C2)OC3=NC(=C(C(=C3F)N(C)CC(=O)O)F)OC4=C(C=CC(=C4)C(=N)N)O

Origin of Product

United States

Preparation Methods

The synthetic routes for Fidexaban-d3 involve the incorporation of deuterium atoms into the molecular structure of Fidexaban. The preparation method typically includes the use of deuterated reagents and solvents to achieve the desired isotopic labeling. The reaction conditions often involve standard organic synthesis techniques such as nucleophilic substitution and coupling reactions

Chemical Reactions Analysis

Fidexaban-d3 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions.

Scientific Research Applications

Fidexaban-d3 has a wide range of scientific research applications, including:

Mechanism of Action

Fidexaban-d3 exerts its effects by selectively and reversibly inhibiting the active site of coagulation factor Xa. This inhibition prevents the conversion of prothrombin to thrombin, thereby reducing the formation of blood clots. The molecular targets involved include the active site of factor Xa, and the pathways affected are those related to the coagulation cascade .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares Fidexaban-d3 with structurally and functionally related Factor Xa inhibitors, including deuterated and non-deuterated variants:

Compound Name CAS Number Deuterium Atoms Quantity Available Key Characteristics
This compound Not provided 3 10 mg Deuterated standard for Fidexaban assays
Fidexaban 183305-24-0 0 50 mg Parent compound; direct FXa inhibition
Letaxaban-d5 Not provided 5 5 mg Deuterated analog of Letaxaban
Letaxaban 870262-90-1 0 10 mg/25 mg Competitive FXa inhibitor
YM 60828 179755-65-8 0 10 mg/25 mg Early-generation FXa inhibitor
DPC 423 292135-59-2 0 10 mg/25 mg/50 mg Potent FXa antagonist with oral bioavailability

Key Differences and Research Insights

Deuterium Substitution: this compound contains three deuterium atoms, which reduce metabolic degradation by cytochrome P450 enzymes compared to non-deuterated Fidexaban. This enhances its utility in tracing parent drug behavior in biological matrices .

Application in Research: this compound and Letaxaban-d5 are primarily analytical tools, whereas non-deuterated versions (e.g., Fidexaban, Letaxaban) are used in preclinical efficacy studies .

Synthetic Complexity :

  • highlights the synthesis of structurally complex heterocyclic compounds (e.g., derivatives with thioxothiazolidin and quinazolin moieties). While this compound’s exact synthetic route is unspecified, its parent compound likely shares synthetic challenges with these analogs, such as optimizing ring systems for FXa binding .

Research Findings and Methodological Considerations

  • Analytical Utility : Deuterated standards like this compound enable accurate quantification of parent drugs in biological samples, minimizing isotopic interference .
  • Indirect Comparisons: As per regulatory guidelines (), comparative efficacy between deuterated and non-deuterated compounds often relies on indirect analyses, such as metabolic half-life studies or computational modeling .
  • Safety and Exclusions : Safety profiles of deuterated compounds are inferred from parent molecules, though studies explicitly excluding deuterated analogs from clinical trials require justification (e.g., lack of therapeutic intent) .

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